molecular formula C20H21NO5 B2783969 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844647-26-3

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

Cat. No.: B2783969
CAS No.: 844647-26-3
M. Wt: 355.39
InChI Key: ZGTMHIRULLSPEI-UHFFFAOYSA-N
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Description

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2-methylchromen-4-one and 4-methoxyphenol.

    Formation of Intermediate: The starting materials undergo a series of reactions, including alkylation and condensation, to form an intermediate compound.

    Dimethylamino Methylation: The intermediate is then subjected to dimethylamino methylation using dimethylamine and formaldehyde under controlled conditions.

    Final Product: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives with altered functional groups.

Scientific Research Applications

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12-19(26-14-7-5-13(24-4)6-8-14)18(23)15-9-10-17(22)16(11-21(2)3)20(15)25-12/h5-10,22H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTMHIRULLSPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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